REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:10]=[C:11]([O:15][CH3:16])[C:12]=1[O:13][CH3:14])[C:6]([O:8]C)=O.[CH2:17]([NH2:19])[CH3:18]>C(Cl)Cl>[CH3:16][O:15][C:11]1[CH:10]=[C:5]([CH:4]=[C:3]([O:2][CH3:1])[C:12]=1[O:13][CH3:14])[C:6]([NH:19][CH2:17][CH2:18][C:3]1[CH:12]=[CH:11][CH:10]=[C:5]([CH3:6])[CH:4]=1)=[O:8]
|
Name
|
|
Quantity
|
31.3 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)OC)C=C(C1OC)OC
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Name
|
|
Quantity
|
18.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The dark reaction mixture
|
Type
|
WASH
|
Details
|
washed with dilute HCl
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was chromatographed on 150 g of neutral alumina
|
Type
|
WASH
|
Details
|
Elution with methyl chloride/hexane (3:1)
|
Type
|
CUSTOM
|
Details
|
removed
|
Type
|
WASH
|
Details
|
some by-products and elution with methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C(=O)NCCC2=CC(=CC=C2)C)C=C(C1OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |